(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid is a chiral compound characterized by its unique pyrrolidine ring structure, which contains a carboxylic acid functional group. This compound is notable for its stereochemistry, specifically the (2S,4R) configuration, which influences its biological activity and interaction with biological systems. The presence of an ethyl group at the 4-position and a methyl group at the 1-position contributes to its distinct properties, making it a subject of interest in medicinal chemistry and drug development.
These reactions are significant in synthesizing derivatives that may have enhanced biological activity or improved pharmacological profiles.
(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid exhibits various biological activities, primarily due to its structural features. It has been studied for its potential as a:
Biological assays have indicated that such compounds can influence multiple pathways, making them candidates for further pharmacological research .
Several synthesis methods have been developed for (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid, including:
These methods are crucial for producing the compound in sufficient quantities for biological testing and potential therapeutic applications.
The applications of (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid span various fields:
Its versatility makes it an attractive candidate for ongoing research and development.
Interaction studies involving (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid focus on its binding affinities and effects on biological targets:
These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid, providing context for its uniqueness:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| (S)-Proline | Pyrrolidine ring with a carboxylic acid; no ethyl group | Amino acid; involved in protein synthesis |
| (R)-Baclofen | Pyrrolidine ring; contains a chloro group | Muscle relaxant; GABA receptor agonist |
| (S)-Threonine | Contains hydroxyl group; no ethyl substitution | Amino acid; involved in protein synthesis |
| (2S,4R)-4-Methylproline | Similar structure but with a methyl group instead of ethyl | Potential neuroprotective properties |
The unique combination of an ethyl group and specific stereochemistry sets (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid apart from these similar compounds, potentially enhancing its biological activity and therapeutic applications
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